![molecular formula C10H7BrFN B2559474 8-Bromo-7-fluoro-1-methylisoquinoline CAS No. 2219370-78-0](/img/structure/B2559474.png)
8-Bromo-7-fluoro-1-methylisoquinoline
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Overview
Description
8-Bromo-7-fluoro-1-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrFN. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-fluoro-1-methylisoquinoline typically involves the bromination and fluorination of isoquinoline derivatives. One common method includes the bromination of 7-fluoro-1-methylisoquinoline using bromine in the presence of a catalyst . The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques such as continuous flow reactors to enhance efficiency and yield. These methods are designed to meet the high demand for this compound in various applications .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-fluoro-1-methylisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the bromine or fluorine atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinoline N-oxides .
Scientific Research Applications
8-Bromo-7-fluoro-1-methylisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluoro-1-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1-methylisoquinoline
- 8-Fluoro-1-methylisoquinoline
- 7-Fluoro-1-methylisoquinoline
Uniqueness
8-Bromo-7-fluoro-1-methylisoquinoline is unique due to the presence of both bromine and fluorine atoms on the isoquinoline ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
8-Bromo-7-fluoro-1-methylisoquinoline is a heterocyclic compound characterized by the presence of bromine and fluorine substituents on its isoquinoline structure. With a molecular formula of C_10H_7BrF_N and a molecular weight of approximately 222.08 g/mol, this compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications.
Synthesis and Properties
The synthesis of this compound typically involves bromination and fluorination processes of isoquinoline derivatives. Common methods include:
- Bromination of 7-fluoro-1-methylisoquinoline using bromine in the presence of a catalyst.
- Fluorination techniques that can vary based on the desired product yield and purity.
These synthetic routes not only provide the compound but also allow for further functionalization, enhancing its biological activity.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that isoquinoline derivatives, including this compound, possess significant anticancer properties. For instance, compounds structurally similar to this isoquinoline have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 16.1 | |
8-Bromoisoquinoline | MCF-7 | 19.8 | |
TMC-120B (related alkaloid) | Epithelial cells | 2.0 |
The mechanism of action appears to involve the modulation of specific molecular targets, potentially affecting pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its effectiveness against particular pathogens remain limited.
The biological activity of this compound is thought to arise from its ability to interact with specific enzymes or receptors within cells. This interaction can modulate cellular pathways, leading to effects such as:
- Inhibition of DNA synthesis in cancer cells.
- Disruption of bacterial cell wall synthesis , contributing to its antimicrobial effects.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Studies : In vitro tests on MCF-7 cells showed that derivatives with bromine and fluorine substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts.
- Antimicrobial Testing : A study conducted on various isoquinoline derivatives indicated that those with halogen substitutions displayed improved activity against Gram-positive bacteria.
Properties
IUPAC Name |
8-bromo-7-fluoro-1-methylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-9-7(4-5-13-6)2-3-8(12)10(9)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCYTAHXMRLFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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